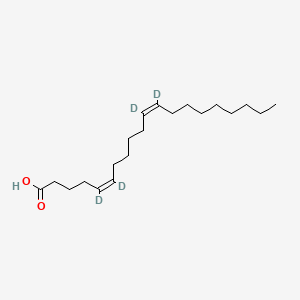

(Z,Z)-5,11-Eicosadienoic Acid-d4

Beschreibung

BenchChem offers high-quality (Z,Z)-5,11-Eicosadienoic Acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z,Z)-5,11-Eicosadienoic Acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5Z,11Z)-5,6,11,12-tetradeuterioicosa-5,11-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,15-16H,2-8,11-14,17-19H2,1H3,(H,21,22)/b10-9-,16-15-/i9D,10D,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYNQXHBZULXMM-GKPDOCOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCCC/C(=C(/[2H])\CCCC(=O)O)/[2H])/CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747692 |

Source

|

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268627-54-8 |

Source

|

| Record name | (5Z,11Z)-(5,6,11,12-~2~H_4_)Icosa-5,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Polymethylene-Interrupted Frontier: Biological Role of 5,11-20:2 Fatty Acid

Executive Summary

While lipid research predominantly focuses on methylene-interrupted polyunsaturated fatty acids (PUFAs) like Arachidonic Acid (20:4n-6) and EPA (20:5n-3), the "orphan" lipid 5,11-eicosadienoic acid (5,11-20:2) represents a critical, yet overlooked, frontier in lipid metabolism.

Unlike its common isomer 11,14-20:2 (an elongation product of linoleic acid), 5,11-20:2 is a Polymethylene-Interrupted (PMI) fatty acid. Its biosynthesis serves as a direct, diet-independent readout of Fatty Acid Desaturase 1 (FADS1) activity on mono-unsaturated substrates. This guide elucidates the biosynthetic origins, biophysical implications, and analytical protocols for 5,11-20:2, positioning it as a high-fidelity biomarker for desaturase activity in oncology and metabolic drug development.

Structural Biochemistry: The PMI Distinction

To understand the biological impact of 5,11-20:2, one must distinguish it from the canonical "essential" fatty acid metabolites.

Nomenclature and Topology

-

Common Isomer (11,14-20:2): A methylene-interrupted diene. The double bonds are separated by a single methylene group (-CH=CH-CH₂ -CH=CH-). This allows for the "divinyl methane" pattern required for further desaturation by FADS enzymes in the standard cascade.

-

Target Molecule (5,11-20:2): A polymethylene-interrupted (PMI) diene. The double bonds are at carbons 5 and 11, separated by five carbons.

-

Notation: 5c,11c-20:2

-

Family: n-9 (derived from Oleic acid family, not Linoleic).

-

Biophysical Impact

The 5-carbon spacer between double bonds creates a unique "kink" topology in the acyl chain. Unlike the flexible loop of methylene-interrupted PUFAs, the PMI structure introduces a rigid, extended disruption in the phospholipid bilayer.

-

Membrane Fluidity: Incorporation of 5,11-20:2 into membrane phospholipids (specifically Phosphatidylcholine, PC) alters phase transition temperatures (

) differently than standard PUFAs, potentially reducing membrane permeability to small ions while maintaining fluidity.

Biosynthesis: The "Parallel" FADS1 Pathway

The presence of 5,11-20:2 is proof of FADS1 promiscuity . It demonstrates that FADS1 (

The Mechanism

In standard metabolism, FADS1 converts Dihomo-

-

Precursor: Oleic Acid (9-18:1) is elongated by ELOVL enzymes to 11-20:1.

-

Desaturation: FADS1 introduces a double bond at position 5.[4]

-

Product: 5,11-20:2.

Biosynthetic Pathway Diagram

The following diagram contrasts the standard Arachidonic acid cascade with the de novo generation of 5,11-20:2.

Caption: Figure 1. The "Parallel Pathway" (Red) illustrates the generation of 5,11-20:2 via FADS1 action on Gondoic acid, independent of the standard n-6 cascade (Blue).

Physiological Roles & Drug Development Applications

The "Sebaceous" Signature

Research indicates that non-methylene-interrupted fatty acids are enriched in sebaceous glands and specific skin lipids. 5,11-20:2 mimics the "displaced double bond" pattern seen in Sapienic acid (6-16:1).

-

Hypothesis: In dermatological drug development, 5,11-20:2 levels can serve as a marker for sebocyte differentiation and lipid synthesis capability.

Oncology: FADS1 Activity Marker

In cancer metabolomics, tumor cells often upregulate de novo lipogenesis.

-

The Problem: Measuring FADS1 activity using the DGLA-to-Arachidonic acid ratio is confounded by dietary intake of n-6 fatty acids.

-

The Solution: 5,11-20:2 is derived from Oleic acid (endogenously synthesizable). Therefore, 5,11-20:2 concentration is a cleaner, diet-independent proxy for intrinsic FADS1 enzymatic activity.

-

Application: When testing FADS1 inhibitors (for anti-inflammatory or anti-cancer efficacy), a reduction in 5,11-20:2 confirms target engagement more reliably than changes in Arachidonic acid.

Analytical Methodology: Validated Protocol

The quantification of 5,11-20:2 is technically demanding due to the co-elution risk with the common 11,14-20:2 isomer. Standard non-polar columns (e.g., DB-5, HP-5) will not resolve these isomers effectively.

Chromatographic Separation Strategy

Critical Requirement: You must use a high-polarity cyanopropyl-phase capillary column.

| Parameter | Specification | Rationale |

| Column Phase | 100% Cyanopropyl polysiloxane (e.g., CP-Sil 88, SP-2560, DB-23) | High polarity is required to separate geometric and positional isomers based on double bond location. |

| Column Dimensions | 100m x 0.25mm x 0.20µm | Length is crucial. 30m columns are insufficient for PMI vs. NMI separation. |

| Carrier Gas | Hydrogen (constant flow 1.0 mL/min) | Provides sharper peaks and faster linear velocities than Helium for long columns. |

| Oven Program | 140°C (5 min) -> 2°C/min -> 240°C (15 min) | Slow ramp rate maximizes interaction with the stationary phase in the C18-C20 region. |

Mass Spectrometry Identification (GC-MS)

While retention time is the primary separation tool, MS confirms the structure.

-

Picolinyl Esters: For structural elucidation, convert FAMEs to picolinyl esters.

-

Diagnostic Ions:

-

5,11-20:2: Look for a gap of 26 amu between fragments, but specifically, the cleavage distal to the double bonds helps locate them.

-

Differentiation: The lack of the characteristic m/z 150-164-178 pattern (associated with methylene-interrupted systems) helps flag the PMI structure.

-

Workflow Diagram

Caption: Figure 2. Optimized analytical workflow for resolving 5,11-20:2 from common isomers.

References

-

Park, H. G., et al. (2016). The role of fatty acid desaturase (FADS) genes in oleic acid metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2.[5] Prostaglandins, Leukotrienes and Essential Fatty Acids.[6] Note: This paper discusses the complexity of FADS1 activity on 11-20:1, highlighting the enzyme's plasticity in generating PMI fatty acids.

-

Stoffel, W., et al. (2014). Δ6-Desaturase (FADS2) deficiency unveils the role of ω6-polyunsaturated fatty acids. EMBO Journal. Demonstrates the compensatory pathways when standard desaturation is blocked.

-

LIPID MAPS® Structure Database. 5,11-Eicosadienoic acid (5,11-20:2). Authoritative structural data and classification for 5,11-20:2.

-

Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives: Polymethylene-Interrupted Dienes. The LipidWeb. The definitive guide for MS fragmentation patterns of PMI fatty acids.

Sources

- 1. Frontiers | Fatty acid desaturase 1 (FADS1) is a cancer marker for patient survival and a potential novel target for precision cancer treatment [frontiersin.org]

- 2. Essential fatty acid synthesis and its regulation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. scispace.com [scispace.com]

- 5. The role of fatty acid desaturase (FADS) genes in oleic acid metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eicosanoid - Wikipedia [en.wikipedia.org]

Structural & Functional Divergence: Methylene-Interrupted vs. Non-Methylene-Interrupted Fatty Acids

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Lipidomic Researchers, and Biochemists

Executive Summary: The "Stealth" Lipids

In the realm of lipid-based drug development, Methylene-Interrupted (MI) fatty acids—such as Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA)—dominate the literature due to their central role in eicosanoid synthesis. However, Non-Methylene-Interrupted (NMI) fatty acids represent a distinct, underutilized class of lipids that possess unique pharmacological potential.

The core distinction lies in the carbon chain architecture: MI fatty acids feature a repeating 1,4-pentadiene structure (

Structural Chemistry & Stability

The Methylene Interruption Rule

The defining feature of standard Polyunsaturated Fatty Acids (PUFAs) is the methylene-interrupted pattern.[1] This arrangement creates a bis-allylic methylene group (

-

Vulnerability: The bis-allylic protons have a significantly lower bond dissociation energy (~75 kcal/mol) compared to allylic protons (~88 kcal/mol). This makes them the primary target for hydrogen abstraction by reactive oxygen species (ROS), initiating lipid peroxidation.

-

Enzymatic Recognition: Cyclooxygenases (COX) and Lipoxygenases (LOX) rely on this specific geometry to abstract hydrogen and insert oxygen, generating prostaglandins and leukotrienes.

The NMI Deviation

NMI fatty acids break this rule. The most relevant class for drug development is Polymethylene-Interrupted (PMI) fatty acids, where double bonds are separated by two or more methylene groups (e.g.,

Table 1: Structural & Functional Comparison

| Feature | Methylene-Interrupted (MI) | Non-Methylene-Interrupted (NMI) |

| Example | Arachidonic Acid (20:4n-6) | Sciadonic Acid (20:3 |

| Double Bond Spacing | 1 methylene group ( | |

| Bis-Allylic Protons | Present (High Oxidation Risk) | Absent or Reduced (High Stability) |

| Membrane Behavior | High fluidity, rapid turnover | High fluidity, resistant to phospholipase |

| COX/LOX Substrate | Yes (High affinity) | No (Competitive Inhibitor/Dead-end) |

| Primary Source | Angiosperms, Mammals, Algae | Gymnosperms (Conifers), Marine Invertebrates |

Biosynthetic Logic: The "Front-End" Desaturation

Understanding the biosynthesis is critical for bio-engineering strains to produce these lipids.

The Standard MI Pathway

In mammals and most plants, PUFA synthesis is a sequential process of desaturation and elongation starting from the carboxyl end (front) or methyl end (methyl-directed). The critical step in making AA is the

The NMI "Skipped" Pathway

NMI fatty acids like Sciadonic Acid and Pinolenic Acid bypass the

-

Pinolenic Acid (18:3

): Formed by -

Sciadonic Acid (20:3

): Formed by elongation of Linoleic Acid to 20:2

This "skip" creates a polymethylene bridge (C6-C10) that enzymes designed for MI structures cannot process.

Figure 1: Divergent biosynthetic pathways. The Red path represents the standard inflammatory cascade (MI). The Green path represents the NMI "stealth" pathway utilized by Gymnosperms.

Analytical Protocol: Self-Validating Identification

Distinguishing NMI from MI isomers (e.g., Sciadonic acid vs. Mead acid) is impossible with standard FAME (Fatty Acid Methyl Ester) analysis because the retention times often overlap, and the molecular weights are identical.

The Solution: 4,4-Dimethyloxazoline (DMOX) Derivatization.[2] DMOX derivatives stabilize the charge on the nitrogen, allowing radical migration along the alkyl chain during Mass Spectrometry (GC-MS). This generates a clear fragmentation pattern where the position of double bonds is revealed by specific mass gaps.

Protocol: Mild DMOX Derivatization for NMI Profiling

Rationale: Standard high-heat derivatization can cause double-bond migration. This mild method preserves the unique NMI structure.

Reagents:

-

Sample Lipid Extract (approx 1-5 mg)

-

2-amino-2-methyl-1-propanol[2]

-

Sodium Methoxide (NaOMe)

-

Trifluoroacetic Anhydride (TFAA)

-

Heptane / Diethyl Ether

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve lipid extract (or FAMEs) in 0.5 mL of 2-amino-2-methyl-1-propanol.

-

Add 50 µL of NaOMe (catalyst).

-

Critical Step: Incubate overnight at room temperature (20-25°C). Do not heat. This prevents thermal isomerization.

-

-

Cyclization:

-

Add 0.5 mL TFAA to the mixture.

-

Incubate at 50°C for 45 minutes. This closes the ring to form the DMOX moiety.

-

-

Extraction:

-

Evaporate excess reagents under Nitrogen (

) stream. -

Add 2 mL distilled water and 2 mL heptane. Vortex vigorously.

-

Centrifuge (2000 x g, 2 min). Collect the upper organic phase.

-

Dry over anhydrous

.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 140°C (2 min)

4°C/min

-

Data Interpretation (Self-Validation):

-

The "Gap" Rule: In DMOX spectra, a mass difference of 12 amu between peaks indicates a double bond.[3]

-

NMI Confirmation:

-

MI Fatty Acid:[4][5] You will see a repetitive pattern of gaps corresponding to methylene interruption.

-

NMI Fatty Acid: You will observe a "silent" region (polymethylene chain) of 14 amu intervals (

) followed by the 12 amu gap at the unexpected position (e.g., -

Validation: If the spectrum shows a gap at m/z 152

164, it confirms a

-

Pharmacological Potential: The "Metabolic Decoy"

The therapeutic value of NMI fatty acids lies in their ability to mimic AA in membrane incorporation while failing to activate downstream signaling.

Mechanism of Action

-

Incorporation: NMI fatty acids are accepted by Acyl-CoA transferases and incorporated into the sn-2 position of Phosphatidylinositol (PI) and Phosphatidylcholine (PC) in immune cells.

-

Displacement: They physically displace Arachidonic Acid from the membrane pool, reducing the total substrate available for inflammation.

-

Enzymatic Blockade: When cells are stimulated (e.g., by LPS):

-

Phospholipase

releases the NMI fatty acid. -

COX-2 and 5-LOX attempt to bind the NMI.

-

Result: Due to the missing methylene interruption at

, the enzymes cannot abstract the hydrogen required for catalysis. The pathway is dead-ended.

-

Drug Development Targets

-

Topical Anti-Inflammatories: Sciadonic acid formulations for dermatitis (displacing AA in keratinocytes).

-

Lipid-Lowering Agents: NMI fatty acids activate PPAR-

and suppress SREBP-1c, reducing triglyceride synthesis without the oxidative stress risks associated with high-dose fish oils.

Figure 2: The "Metabolic Decoy" mechanism. NMI fatty acids compete for release but fail to convert into inflammatory mediators.

References

-

Structural Analysis of NMI Fatty Acids Christie, W. W., et al. "Mass spectrometry of fatty acid derivatives."[3][6] Lipid Maps. [Link]

-

Sciadonic Acid Anti-Inflammatory Mechanism Chen, S. J., et al. (2012).[7] "Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages."[7] Food and Chemical Toxicology. [Link]

-

Biosynthesis of Polymethylene-Interrupted Fatty Acids Meesapyodsuk, D., & Qiu, X. (2012).[7] "The front-end desaturase: structure, function, evolution and biotechnological use." Lipids. [Link]

-

DMOX Derivatization Methodology Fay, L., & Richli, U. (1991). "Location of double bonds in polyunsaturated fatty acids by gas chromatography-mass spectrometry after 4,4-dimethyloxazoline derivatization." Journal of Chromatography A. [Link]

-

Pinolenic Acid Biological Effects Asset, G., et al. (1999). "Effects of Pinus pinaster and Pinus koraiensis seed oil supplementation on lipoprotein metabolism in the rat." Lipids. [Link]

Sources

- 1. skinident.world [skinident.world]

- 2. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. marinelipids.ca [marinelipids.ca]

- 7. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Keteleeronic Acid Deuterated Standard for Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precision in Keteleeronic Acid Quantification

Keteleeronic acid, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. As research into its pharmacological profile progresses, the need for highly accurate and precise quantification in complex biological matrices becomes paramount for meaningful pharmacokinetic and pharmacodynamic studies.

The "gold standard" for achieving such analytical rigor is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry.[1] A deuterated version of Keteleeronic acid serves as the ideal SIL-IS. It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, yet its increased mass allows it to be distinguished by the mass spectrometer.[2][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of a Keteleeronic acid deuterated standard for robust and reliable quantification.

Core Principles of Deuterated Internal Standards

The efficacy of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[4] By introducing a known quantity of the deuterated standard into a sample at the initial stage of preparation, it acts as a perfect proxy for the analyte.[3][4] Any variability encountered during the analytical workflow, such as:

-

Sample Preparation Losses: Inconsistent recovery during extraction or other cleanup steps.[1]

-

Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity.[1]

-

Matrix Effects: Suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix.[1]

will be mirrored by the deuterated standard.[4] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[4]

Advantages of Deuterated Standards:

-

Effective Normalization: Compensates for matrix effects by experiencing the same ionization suppression or enhancement as the analyte.[4]

-

Correction for Sample Loss: Ensures the analyte-to-standard ratio remains constant even with inconsistent extraction recovery.[4]

-

Improved Precision and Reproducibility: Normalizes for variations in injection volume and instrument response.[4]

Synthesis and Characterization of Deuterated Keteleeronic Acid

The synthesis of a high-quality deuterated Keteleeronic acid standard requires careful consideration to achieve high isotopic enrichment and chemical purity. Common synthetic strategies involve isotopic exchange reactions or the use of deuterated reagents.

Synthetic Workflow:

Caption: General workflow for the synthesis and qualification of a deuterated standard.

Critical Quality Attributes and Characterization:

The synthesized deuterated standard must undergo rigorous analytical characterization to ensure its suitability for quantitative assays.[5]

Table 1: Key Characterization Techniques and Their Purpose

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position and extent of deuterium incorporation and verifies the overall chemical structure.[6] |

| Mass Spectrometry (MS) | Confirms the expected mass shift due to deuterium labeling and assesses isotopic purity.[6] |

| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity of the standard. |

For reliable results, deuterated standards should possess high isotopic enrichment (≥98%) and high chemical purity (>99%).[2]

Experimental Protocol: Quantification of Keteleeronic Acid in a Biological Matrix

The following provides a detailed, step-by-step methodology for the quantification of Keteleeronic acid in a biological matrix, such as plasma, using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Materials and Reagents

-

Keteleeronic acid certified reference standard

-

Deuterated Keteleeronic acid internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Control biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

II. Preparation of Solutions

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both Keteleeronic acid and its deuterated standard in methanol.

-

Calibration Standards: Perform serial dilutions of the Keteleeronic acid stock solution to create a series of working solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the deuterated Keteleeronic acid stock solution to a fixed concentration (e.g., 100 ng/mL).

-

Spiking Solutions: Spike the calibration standard working solutions into the control biological matrix to generate calibration standards at various concentrations. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

III. Sample Preparation Workflow

Caption: A typical protein precipitation sample preparation workflow.[4]

IV. LC-MS/MS Analysis

Table 2: Representative LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like Keteleeronic acid. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |

| Gradient Elution | A suitable gradient from low to high organic phase | Optimizes peak shape and resolution. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC-MS. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | To be optimized based on the compound's structure. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

V. Data Analysis and Method Validation

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

-

Ratio Calculation: Determine the peak area ratio of the analyte to the internal standard for all samples.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with appropriate weighting (e.g., 1/x²) is typically applied.

-

Quantification: Calculate the concentration of Keteleeronic acid in unknown samples by interpolating their peak area ratios from the calibration curve.

The analytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, matrix effect, and stability.[1]

Conclusion

The use of a deuterated Keteleeronic acid internal standard is a critical component of a robust and reliable bioanalytical method.[4][7] It provides the necessary accuracy and precision for definitive pharmacokinetic and pharmacodynamic studies, thereby supporting informed decision-making in research and drug development.[4] While the initial synthesis and characterization of the standard require significant expertise, the resulting data integrity and confidence in the analytical results are invaluable.[4][7]

References

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

- Anonymous. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem. Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.

- Anonymous. (2006, May 15). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals.

- BenchChem. (2025). Technical Support Center: Synthesis of Deuterated Organic Compounds.

-

Gleason, P., & Hamper, B. (2022). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Undergraduate Research Symposium. Retrieved from [Link]

- Anonymous. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PMC.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

Sources

Occurrence of 5,11-eicosadienoic acid in gymnosperm seed oils

Occurrence, Biosynthesis, and Analysis in Gymnosperm Lipids

Executive Summary

5,11-Eicosadienoic acid (5,11-20:2), often referred to as keteleeronic acid , represents a specific class of "non-methylene-interrupted fatty acids" (NMIFAs) or

This structural anomaly confers unique biophysical properties and resistance to standard

Chemical Characterization

Nomenclature:

-

IUPAC Name: (5Z,11Z)-icosa-5,11-dienoic acid[1]

-

Common Name: Keteleeronic acid[1]

-

Shorthand: 5,11-20:2 or 20:2

5,11[1][2][3][4] -

Class:

5-UPIFA (Unsaturated Polymethylene-Interrupted Fatty Acid)[1]

Structural Features:

The molecule is characterized by a "kinked" structure due to the separation of double bonds by more than one methylene group (specifically, 5 carbons between the

| Property | Specification |

| Molecular Formula | C |

| Molecular Weight | 308.50 g/mol |

| Double Bond Positions | |

| Interruption | Polymethylene (5 carbons) |

| Key Characteristic | Lacks |

Biosynthetic Mechanics: The Gymnosperm Anomaly

The presence of 5,11-20:2 is a hallmark of the "front-end" desaturation machinery unique to Gymnosperms.[1] Unlike Angiosperms, which typically lack

The Pathway:

The synthesis of 5,11-20:2 is a divergence from the standard essential fatty acid pathway. It arises from the elongation of Oleic acid (18:1

-

Elongation: Oleic acid (9-18:[1]1) is elongated by a C18

C20 elongase (FAE1-like) to form Gondoic acid (11-20:1).[1] -

Desaturation: The

5-desaturase, which normally acts on 11,14-20:2 to form Sciadonic acid, promiscuously accepts Gondoic acid (11-20:[1]1) as a substrate, inserting a double bond at position 5.[5]

Figure 1: Biosynthetic divergence of 5,11-20:2 (Keteleeronic acid) via the elongation of Oleic acid.

Taxonomic Occurrence

5,11-20:2 is not ubiquitous; it is a chemotaxonomic marker for specific Gymnosperm families.[1] It almost always co-occurs with Sciadonic acid (5,11,14-20:3).[1]

Distribution Table:

| Family | Genus | Species Examples | % of Total Fatty Acids | Notes |

| Pinaceae | Pinus | P. pinaster, P. radiata, P. sylvestris | 0.2% – 0.8% | Minor component; distinct from Pinolenic acid path.[1] |

| Taxaceae | Taxus | Taxus baccata, Taxus brevifolia | 0.1% – 0.5% | Co-occurs with high levels of Taxoleic acid (5,9-18:2).[1] |

| Ginkgoaceae | Ginkgo | Ginkgo biloba | 0.5% – 1.0% | Found in seed lipids; ancient evolutionary marker. |

| Ephedraceae | Ephedra | Ephedra sinica, E. nevadensis | 0.5% – 2.0% | High total |

| Araucariaceae | Agathis | Agathis robusta | Trace - 0.5% | Primitive gymnosperm signature.[1] |

Note: While percentages appear low, the absolute mass in industrial seed oil extraction (e.g., Pine nut oil) is significant for purification purposes.

Analytical Methodology

Correctly identifying 5,11-20:2 requires distinguishing it from its isomers (like 11,14-20:2).[1] Standard GC-MS relying solely on retention time is insufficient .[1]

Protocol A: Extraction & Derivatization

-

Lipid Extraction: Use the Folch Method (Chloroform:Methanol 2:1 v/v) to extract total lipids from ground seeds.

-

Methylation (FAMEs): Transesterify using 1% H

SO -

Picolinyl Ester Formation (Critical):

-

To determine double bond positions, convert FAMEs to 3-pyridylcarbinol (picolinyl) esters .[1]

-

Reagent: 3-(hydroxymethyl)pyridine + Potassium tert-butoxide.[1]

-

Mechanism:[1] The pyridine ring stabilizes charge during MS fragmentation, allowing precise localization of double bonds via radical cleavage.

-

Protocol B: GC-MS Analysis

Instrument Parameters:

-

Column: Fused silica capillary column (e.g., DB-5MS or BPX-70 for high polarity).[1]

-

Carrier Gas: Helium (1.0 mL/min).

-

Temp Program: 180°C (hold 2 min)

3°C/min -

Ionization: Electron Impact (EI) at 70 eV.[1]

Diagnostic Ions (Picolinyl Ester):

-

Molecular Ion (M+): m/z 385 (for C20:2 derivative).

-

5 Double Bond: Distinctive gap of 26 amu between C4 and C5 fragments (m/z 108

- 11 Double Bond: Gap of 26 amu between C10 and C11.

-

Key Fragment: A prominent doublet at m/z 308/309 often indicates the cleavage distal to the

11 bond.

Protocol C: Silver Ion Chromatography (Ag-HPLC)

For physical separation/purification:

-

Stationary Phase: Ag

-impregnated silica (ChromSpher Lipids).[1] -

Mobile Phase: Hexane/Acetonitrile gradient.[1]

-

Principle: Separates based on the number and geometry of double bonds. 5,11-20:2 elutes distinct from 11,14-20:2 due to the spatial configuration of the

5 bond.[1]

Figure 2: Analytical workflow for the rigorous identification of 5,11-20:2.

Pharmacological Potential

The pharmaceutical interest in 5,11-20:2 lies in its ability to mimic Arachidonic Acid (AA, 20:4

-

Anti-Inflammatory Mechanism:

-

Competitive Inhibition: 5,11-20:2 competes with AA for incorporation into membrane phospholipids (specifically Phosphatidylinositol).[1]

-

Metabolic Dead-End: When released by Phospholipase A2, it cannot be converted by COX-1/COX-2 into pro-inflammatory eicosanoids (PGG2/PGH2) because it lacks the

8 unsaturation.[1] -

Result: Net reduction in PGE2 and LTB4 production.

-

-

Lipid Modulation:

-

Studies in keratinocytes suggest that

5-UPIFAs can displace AA from the sn-2 position of phospholipids, effectively lowering the "inflammatory potential" of the cell membrane.[1]

-

References

-

Wolff, R. L., et al. (1997). "Arachidonic, eicosapentaenoic, and biosynthetically related fatty acids in the seed lipids from a primitive gymnosperm, Agathis robusta." Lipids.[1][4][6][7][8][9] Link

-

Wolff, R. L., & Bayard, C. C. (1995). "Fatty acid composition of some pine seed oils." Journal of the American Oil Chemists' Society. Link

- Aitzetmüller, K. (1995). "Fatty acid patterns of Gymnosperms and their phylogenetic significance." Journal of Plant Physiology.

-

Christie, W. W. (1998). "Mass spectrometry of fatty acid derivatives." The Lipid Web. Link

-

Tanaka, T., et al. (2001). "Metabolic characterization of sciadonic acid... as an effective substitute for arachidonate." European Journal of Biochemistry. Link

Sources

- 1. 5,8,11-Eicosatrienoic acid, (Z)-, TMS derivative [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Intestinal Inflammation by Walnut-Derived Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jeol.com [jeol.com]

- 6. 5,8,11,14-Eicosatetraynoic Acid | C20H24O2 | CID 1780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eicosenoic acid and other fatty acids ofSapindaceae seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Researcher's Guide to Stable Isotope-Labeled Polyunsaturated Fatty Acids: A Technical Overview

This guide provides an in-depth exploration of stable isotope-labeled polyunsaturated fatty acids (PUFAs), powerful tools for researchers, scientists, and drug development professionals. We will delve into the core principles of their application, provide a comprehensive list of available compounds, and present a detailed experimental workflow. This document is designed to be a practical resource, blending technical accuracy with field-proven insights to empower your research.

The Significance of Polyunsaturated Fatty Acids and the Power of Isotopic Labeling

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules that regulate inflammation, immunity, and cardiovascular function.[1] Their metabolism is complex and tightly regulated, and dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2][3]

Standard analytical techniques can measure the static levels of different PUFAs, but they cannot reveal the dynamics of their metabolism – their synthesis, transport, and transformation. This is where stable isotope labeling becomes an indispensable tool. By replacing specific atoms (typically carbon or hydrogen) with their heavier, non-radioactive isotopes (¹³C or ²H/Deuterium), we can "tag" PUFA molecules and trace their fate within complex biological systems.[4][5][] These labeled PUFAs are chemically identical to their natural counterparts and are processed by cells in the same manner, making them ideal tracers for metabolic studies.[5]

The two most common stable isotopes used for labeling PUFAs are Carbon-13 (¹³C) and Deuterium (²H or D).

-

¹³C-Labeled PUFAs: These are invaluable for metabolic flux analysis. By tracking the incorporation of ¹³C from a labeled precursor into various lipid species, researchers can quantify the rates of fatty acid synthesis, elongation, and desaturation.[4][7][8][9] Mass spectrometry is the primary analytical tool used to detect and quantify ¹³C-labeled lipids.[4][7]

-

Deuterium (²H)-Labeled PUFAs: Deuterium labeling offers unique advantages, particularly in the study of lipid peroxidation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This increased bond strength makes deuterated PUFAs significantly more resistant to oxidation.[10][11] This property is exploited to study the mechanisms of oxidative stress and to develop novel therapeutic strategies for diseases associated with lipid peroxidation.[12][13][14][15][16]

A Comprehensive List of Stable Isotope-Labeled PUFAs

The selection of a specific labeled PUFA depends on the research question and the metabolic pathway of interest. Below is a table summarizing some of the commonly used stable isotope-labeled PUFAs available commercially. Many suppliers also offer custom synthesis services for specific labeling patterns.[][17]

| Polyunsaturated Fatty Acid (PUFA) | Isotopic Label | Common Labeled Positions | Primary Applications | Key Suppliers |

| Omega-6 Fatty Acids | ||||

| Linoleic Acid (18:2n-6) | ¹³C | Uniformly labeled (U-¹³C₁₈) | Metabolic flux analysis of the omega-6 pathway.[18] | Cambridge Isotope Laboratories, Cayman Chemical |

| ²H | d₅, d₁₁ | Studying lipid peroxidation and as an internal standard.[19] | Avanti Polar Lipids, Cayman Chemical | |

| Arachidonic Acid (20:4n-6) | ¹³C | Uniformly labeled (U-¹³C₂₀) | Tracing the synthesis of eicosanoids. | Cayman Chemical |

| ²H | d₈, d₁₁ | Investigating the role of lipid peroxidation in inflammation.[18][19] | Avanti Polar Lipids, Cayman Chemical | |

| Omega-3 Fatty Acids | ||||

| α-Linolenic Acid (18:3n-3) | ¹³C | Uniformly labeled (U-¹³C₁₈) | Studying the conversion to long-chain omega-3 PUFAs.[18] | Cambridge Isotope Laboratories |

| ²H | d₄ | Investigating metabolic pathways and as an internal standard.[10] | Cayman Chemical | |

| Eicosapentaenoic Acid (EPA, 20:5n-3) | ¹³C | Uniformly labeled (U-¹³C₂₀) | Tracing the production of anti-inflammatory mediators. | Cayman Chemical |

| ²H | d₅ | Studying its role in resolving inflammation. | Cayman Chemical | |

| Docosahexaenoic Acid (DHA, 22:6n-3) | ¹³C | Uniformly labeled (U-¹³C₂₂) | Investigating its incorporation into neural tissues and its metabolism.[8][9][18] | Cambridge Isotope Laboratories, Cayman Chemical |

| ²H | d₅, d₁₀ | Studying its protective effects against oxidative stress in the brain.[10] | Avanti Polar Lipids, Cayman Chemical |

This table is not exhaustive but provides a representation of commonly available labeled PUFAs. Researchers should consult the catalogs of suppliers like Cambridge Isotope Laboratories , Cayman Chemical , and Avanti Polar Lipids for a complete and up-to-date listing.[18][20][21][22][23][24][25][26][27]

Visualizing PUFA Structure and Labeling

To better understand the structure of PUFAs and where stable isotopes are incorporated, the following diagram illustrates a generic PUFA molecule with common labeling positions highlighted.

Caption: Workflow for a stable isotope tracing experiment with PUFAs in cell culture.

Conclusion and Future Perspectives

Stable isotope-labeled PUFAs are powerful and versatile tools that have revolutionized our ability to study lipid metabolism in health and disease. From tracing metabolic pathways with ¹³C-labeled compounds to mitigating lipid peroxidation with deuterated analogues, these molecules provide unprecedented insights into the dynamic world of lipids. As analytical technologies continue to advance, the applications of stable isotope-labeled PUFAs in biomedical research and drug development are set to expand, promising new discoveries and therapeutic innovations.

References

- McLaren, D. G., et al. (n.d.). Application Note 31 – Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry.

- Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 199-217.

- Cayman Chemical. (2019). Proven Solutions for Lipid Analysis. Cayman Currents, 32.

- Magde, T., & Pauter, S. (2013). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Current opinion in clinical nutrition and metabolic care, 16(5), 553–560.

- Fielding, B. A. (2015). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 226(2), G1-G10.

- Cayman Chemical. (2019). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Matreya’s Newsletter for Glyco/Sphingolipid Research.

- Shchepinov, M. S., et al. (2019). Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers. The FEBS journal, 286(12), 2365–2378.

- Shchepinov, M. S., et al. (2019).

-

Interchim. (n.d.). AVANTI POLAR LIPIDS. Retrieved February 20, 2026, from [Link]

- Beaudoin-Chabot, C., et al. (2019). Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans. Frontiers in physiology, 10, 639.

- Berbée, J. F. P., et al. (2017). Deuterium-reinforced PUFAs protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia.

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Deuterated trilinolenin reduces lipid peroxidation. Retrieved February 20, 2026, from [Link]

- Masoodi, M., & Volmer, D. A. (2014). Comprehensive quantitative determination of PUFA-related bioactive lipids for functional lipidomics using high-resolution mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 221–232.

- protocols.io. (2018). Lipid Extraction for Mass Spectrometry Lipidomics.

- Le, T. T., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 11(11), 747.

- Apon, A., et al. (2011). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Chemistry and physics of lipids, 164(4), 324–330.

- Ulmer, C. Z., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in endocrinology, 10, 43.

- Tvrzická, E., et al. (2011). Fatty Acid Composition of Commercially Available Nutrition Supplements. Czech Journal of Food Sciences, 29(No. 3), 245-255.

-

Wikipedia. (n.d.). Reinforced lipids. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Commercial available PUFA oils / products / supplements derived from microalgae 1. Retrieved February 20, 2026, from [Link]

- Le, P. M., et al. (2007). Biosynthetic production of universally (13)C-labelled polyunsaturated fatty acids as reference materials for natural health product research. Analytical and bioanalytical chemistry, 388(1), 241–249.

- Compound Interest. (2015).

- Cunnane, S. C., et al. (1995). Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain. Journal of neurochemistry, 65(5), 2259–2267.

- Cinquanta, L., et al. (2022).

Sources

- 1. Promising Sources of Plant-Derived Polyunsaturated Fatty Acids: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive quantitative determination of PUFA-related bioactive lipids for functional lipidomics using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ckisotopes.com [ckisotopes.com]

- 8. Biosynthetic production of universally (13)C-labelled polyunsaturated fatty acids as reference materials for natural health product research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 11. compoundchem.com [compoundchem.com]

- 12. research.monash.edu [research.monash.edu]

- 13. scilit.com [scilit.com]

- 14. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 15. biojiva.com [biojiva.com]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. isotope.com [isotope.com]

- 19. avantiresearch.com [avantiresearch.com]

- 20. biomol.com [biomol.com]

- 21. caymanchem.com [caymanchem.com]

- 22. avantiresearch.com [avantiresearch.com]

- 23. AVANTI POLAR LIPIDS [interchim.com]

- 24. Cambridge Isotope Laboratories MIXED FATTY ACIDS (U-13C, 98%+; U-D, 97%+), | Fisher Scientific [fishersci.com]

- 25. ckisotopes.com [ckisotopes.com]

- 26. caymanchem.com [caymanchem.com]

- 27. Deuterated Fatty Acids for Biophysical and Structural Studies | FB Reagents [fbreagents.com]

(Z,Z)-5,11-Eicosadienoic acid-d4 CAS number and synonyms

The following technical guide details the characterization, properties, and application of (Z,Z)-5,11-Eicosadienoic acid-d4 , a specialized deuterated lipid standard.

Characterization, Properties, and Applications in Lipidomics

Executive Summary

(Z,Z)-5,11-Eicosadienoic acid-d4 (also known as Keteleeronic acid-d4 ) is a tetradeuterated polyunsaturated fatty acid (PUFA) analog. Unlike typical mammalian PUFAs which possess methylene-interrupted double bonds (1,4-pentadiene pattern), this compound is a polymethylene-interrupted fatty acid (PMIFA) . Its unique structural topology—featuring a "skipped" double bond arrangement—combined with its exogenous nature in mammalian systems, makes it a gold-standard Internal Standard (IS) for quantitative lipidomics. It allows for the precise tracking of extraction efficiency and mass spectrometry ionization without interference from endogenous lipid pools.

Part 1: Chemical Identity & Nomenclature

Core Identifiers

| Parameter | Detail |

| Chemical Name | (5Z,11Z)-5,11-Eicosadienoic acid-d4 |

| Common Name | Keteleeronic acid-d4 |

| CAS Number (Labeled) | 1268627-54-8 |

| CAS Number (Unlabeled) | 70363-48-3 |

| Synonyms | 5,11-20:2-d4; (Z,Z)-Keteleeronic acid-d4; cis-5,cis-11-Eicosadienoic acid-d4 |

| Molecular Formula | C₂₀H₃₂D₄O₂ |

| Molecular Weight | 312.53 g/mol (approx. +4 Da shift from unlabeled parent 308.5 g/mol ) |

| SMILES (Unlabeled) | CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)O |

Structural Features[3][5][6][7][8]

-

Desaturation: Two cis (Z) double bonds at positions

and -

Topology: This is a Polymethylene-Interrupted Fatty Acid (PMIFA) .[4]

-

Endogenous PUFAs (e.g., Arachidonic Acid) typically have double bonds separated by one methylene group (-CH=CH-CH₂-CH=CH-).

-

5,11-Eicosadienoic Acid has double bonds separated by four methylene groups (C6, C7, C8, C9, C10 are involved in the spacer, specifically the gap between C5=C6 and C11=C12). This "skipped" structure renders it distinct from the Mead Acid pathway (5,8,11-20:3).

-

Part 2: Physicochemical Properties

| Property | Specification |

| Physical State | Liquid oil (at room temperature) |

| Solubility | Soluble in Ethanol (>100 mg/ml), DMSO, DMF, and Chloroform. Insoluble in water.[2] |

| Stability | Sensitive to oxidation (like all PUFAs). Store at -20°C or -80°C under inert gas (Argon/Nitrogen). |

| Isotopic Purity | Typically ≥99% deuterated forms (d4). |

| Retention Time | Elutes slightly earlier than the unlabeled parent in GC-MS due to the deuterium isotope effect (inverse isotope effect), but co-elutes in most LC-MS methods. |

Part 3: Biological Significance & Applications[4]

The "Exogenous" Advantage

The primary value of (Z,Z)-5,11-Eicosadienoic acid-d4 lies in its biological rarity in mammals.

-

Source: Naturally found in gymnosperms (e.g., Pinus species) and slime molds.

-

Mammalian Absence: It is not a standard metabolite in human plasma or tissue. In contrast, deuterated Arachidonic Acid (d8-AA) or Linoleic Acid (d4-LA) often face issues where high endogenous levels can cause "cross-talk" or suppression effects if the isotopic purity isn't perfect.

-

Utility: It serves as a "blank slate" tracer. It behaves physicochemically like a C20 PUFA but has zero background signal in human samples.

Lipidomics Workflow Application

It is used to normalize data for:

-

Extraction Efficiency: Corrects for lipid loss during Folch/Bligh-Dyer extractions.

-

Ionization Suppression: Corrects for matrix effects in ESI-MS/MS.

-

Chromatographic Alignment: Acts as a retention time locker for C20 fatty acids.

Structural Comparison (Graphviz)

The following diagram illustrates the structural divergence between the standard "Mead Acid" pathway (marker of essential fatty acid deficiency) and the "Keteleeronic" structure, highlighting why they are analytically distinct.

Caption: Structural distinction between the endogenous Mead Acid pathway and the exogenous Keteleeronic Acid structure used as an internal standard.

Part 4: Analytical Protocols

Protocol 1: Preparation of Internal Standard Stock

Objective: Create a stable stock solution for LC-MS/GC-MS quantification.

-

Vial Opening: Allow the ampoule to reach room temperature to prevent condensation.

-

Solvent: Dissolve the neat oil in high-purity Ethanol or Methanol (LC-MS grade) to a concentration of 1 mg/mL (Stock A).

-

Purging: Overlay the solution with Argon or Nitrogen gas immediately after use.

-

Storage: Store Stock A at -80°C.

-

Working Solution: Dilute Stock A 1:100 in Methanol to create a 10 µg/mL Working Solution (Stock B). Use Stock B for daily spiking.

Protocol 2: Lipid Extraction Spiking (Bligh & Dyer Modification)

Objective: Quantify total fatty acids in plasma using the d4-standard.

-

Sample: Aliquot 50 µL of plasma into a glass tube.

-

Spike: Add 10 µL of Stock B (100 ng of d4-standard) directly to the sample before solvent addition.

-

Expert Note: Spiking before extraction is critical to account for recovery losses.

-

-

Extraction: Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously for 1 minute.

-

Phase Separation: Add 1.25 mL Chloroform and 1.25 mL Water. Centrifuge at 3000 x g for 5 mins.

-

Recovery: Collect the lower organic phase.

-

Derivatization (Optional for GC): Dry under Nitrogen and methylate using BF₃-Methanol to form FAMEs.

-

Analysis: Inject onto GC-MS or LC-MS/MS.

Part 5: Quantification Workflow (Graphviz)

The following diagram outlines the logical flow for using the d4-standard to calculate absolute concentration.

Caption: Workflow for absolute quantification using (Z,Z)-5,11-Eicosadienoic acid-d4 as a normalization standard.

References

-

Splendid Lab. (Z,Z)-5,11-Eicosadienoic Acid-d4 Product Data. Retrieved from

-

PubChem. (Z,Z)-5,11-Eicosadienoic Acid (Compound Summary). National Library of Medicine. CID 13751478. Link

-

Cayman Chemical. 11(Z),14(Z)-Eicosadienoic Acid Product Information. (Contextual reference for isomer differentiation). Link

-

LIPID MAPS. Structure Database: (Z,Z)-5,11-Eicosadienoic acid. LMFA01030374.[5] Link

- Wolff, R. L., et al. (2000). Polymethylene-interrupted fatty acids of the pine family. Lipids. (Establishes the biological source of Keteleeronic acid).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Eicosadienoic acid - Wikipedia [en.wikipedia.org]

- 3. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. 5,11-Eicosadienoic acid | C20H36O2 | CID 5312525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Lipidomics of 20:2 Non-Methylene-Interrupted Fatty Acids (NMIFAs)

Trophic Biomarkers and Biomedical Applications

Executive Summary

This technical guide provides a comprehensive analysis of 20:2 Non-Methylene-Interrupted Fatty Acids (NMIFAs), specifically the

While historically utilized as high-specificity trophic markers for benthic-pelagic coupling (specifically tracing bivalve and gastropod inputs), recent lipidomic profiling suggests emerging utility in drug development. Their metabolic stability makes them ideal candidates for stable isotope tracers and membrane-stabilizing lipid replacement therapies.

Part 1: Structural & Mechanistic Fundamentals

To understand the utility of 20:2 NMIFAs, one must first distinguish them from the standard lipidome.

The Methylene Interruption Rule: Standard PUFAs (e.g., 20:2n-6) follow a -CH=CH-CH2-CH=CH- pattern. The central methylene hydrogen is allylic to two double bonds, making it highly susceptible to hydrogen abstraction and subsequent oxidative degradation (peroxidation).

The NMIFA Advantage:

NMIFAs, such as 5,11-eicosadienoic acid (20:2

-

Chemical Consequence: Removal of the bis-allylic methylene group drastically increases oxidative stability.

-

Biological Consequence: Membranes enriched with NMIFAs maintain fluidity while resisting oxidative stress and specific phospholipase attacks.

Table 1: Structural Comparison of 20:2 Isomers

| Feature | Standard PUFA (20:2n-6) | NMIFA (20:2 |

| Systematic Name | 11,14-Eicosadienoic acid | 5,11-Eicosadienoic acid |

| Double Bond Positions | ||

| Separation | 1 Methylene group ( | 4 Methylene groups ( |

| Oxidative Stability | Low (Bis-allylic hydrogens) | High (Mono-allylic hydrogens) |

| Primary Source | Terrestrial plants, some algae | Marine invertebrates (Mollusks) |

Part 2: Biosynthetic Pathways[4][5]

The presence of 20:2 NMIFAs is not random; it is the result of a specific "

Mechanism of Action:

Unlike vertebrates that typically desaturate at the

-

Precursor: Oleic acid (18:1n-9) or Palmitoleic acid (16:1n-7).

-

Elongation: The precursor is chain-elongated to a C20 MUFA (e.g., 20:1n-9).

- 5 Desaturation: A specific desaturase introduces a double bond at carbon 5. Because the original double bond was at carbon 11 (from the n-9 position), the result is 5,11-20:2.

Figure 1: Biosynthetic pathway of 20:2

Part 3: Analytical Methodologies

Correct identification of NMIFAs is a common failure point in lipidomics. Standard GC-FID protocols often misidentify 5,11-20:2 as 11,14-20:2 due to co-elution on non-polar columns.

Senior Scientist Protocol: Structural Validation

To rigorously identify NMIFAs, one must use Mass Spectrometry (GC-MS) combined with specific derivatization to "lock" the double bond positions for fragmentation analysis.

Workflow: DMOX Derivatization & GC-MS

-

Lipid Extraction:

-

Perform modified Folch extraction (Chloroform:Methanol 2:1 v/v) to isolate total lipids.

-

Why: BHT (0.01%) should be added to prevent oxidation of other PUFAs, even though NMIFAs are stable.

-

-

Derivatization (The Critical Step):

-

Do not rely solely on FAMEs (Fatty Acid Methyl Esters). FAME mass spectra rarely yield definitive double-bond position ions.

-

Protocol: Convert fatty acids to 4,4-dimethyloxazoline (DMOX) derivatives.

-

Reagent: 2-amino-2-methyl-1-propanol.

-

Mechanism:[3][4] The DMOX ring stabilizes charge during MS fragmentation, producing a clear series of ions with a mass difference of 12 amu between carbons containing the double bond.

-

-

GC-MS Parameters:

-

Column: High-polarity phase (e.g., BPX-70 or equivalent cyanopropyl polysilphenylene-siloxane).

-

Carrier Gas: Helium at constant flow (1.0 mL/min).

-

Temp Program: 60°C (1 min)

20°C/min to 170°C -

Why: The slow ramp at the end is crucial for separating the 20:2 isomers.

-

-

Identification Logic:

-

20:2

5,11 DMOX Spectrum: Look for a gap of 12 amu between m/z 152 and 164 (indicating -

Base Peak: m/z 113 (characteristic of DMOX derivatives).

-

Figure 2: Analytical workflow for definitive NMIFA identification using DMOX derivatization.

Part 4: Applications in Ecology & Drug Development

1. Trophic Biomarkers (Ecology)

In marine food webs, 20:2 NMIFAs are "source-specific" rather than "process-specific."

-

The Signal: High concentrations of 20:2

5,11 or 20:2 -

The Source: Bivalves (clams, oysters, mussels) and some gastropods.

-

The Application:

-

Predator Profiling: If a fish (e.g., Cod) or crustacean shows elevated 20:2 NMIFAs, it confirms a diet heavily reliant on benthic invertebrates (bivalves) rather than pelagic zooplankton.

-

Benthic-Pelagic Coupling: These markers allow researchers to quantify how much energy flows from the sea floor (benthos) up to the open water (pelagic) predators.

-

2. Biomedical & Drug Development (Emerging)

The unique stability of NMIFAs presents novel opportunities in pharmaceutical research.

-

Lipid Replacement Therapy (LRT):

-

Concept: Oxidative stress degrades cellular membranes in diseases like Alzheimer's and Cystic Fibrosis.

-

NMIFA Utility: Incorporating NMIFAs into liposomal drug delivery systems or dietary supplements creates "oxidation-resistant membranes." The NMIFA mimics the fluidity of standard PUFAs but acts as a "firewall" against the propagation of lipid peroxidation chains.

-

-

Metabolic Tracers:

-

Because mammals generally do not synthesize 20:2

5,11 de novo, these lipids can serve as exogenous tracers in metabolic studies to track lipid absorption and distribution without the need for radioactive labeling.

-

References

-

Budge, S. M., et al. (2006). Fatty acid trophic markers in the pelagic marine environment.[5][6] Advances in Marine Biology. Link

-

Barnathan, G. (2009).[1] Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. Biochimie.[7] Link

-

Monroig, Ó., et al. (2013).[8] Biosynthesis of polyunsaturated fatty acids in marine invertebrates: recent advances in molecular mechanisms.[3][8][9] Marine Drugs. Link

-

Parrish, C. C. (2013). Lipids in Marine Ecosystems.[8][6] ISRN Oceanography. Link

-

Christie, W. W. (1998). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Membrane fluidity, reactive oxygen species, and cell-mediated immunity: implications in nutrition and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid trophic markers in the pelagic marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid Biomarkers | The Marine Lipids Lab [marinelipids.ca]

- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 8. Biosynthesis of polyunsaturated fatty acids in marine invertebrates: recent advances in molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Metabolism of Deuterated Eicosadienoic Acid (d-EDA) in Mammalian Cells

This guide serves as a technical manual for the application, analysis, and metabolic tracking of deuterated eicosadienoic acid (d-EDA) in mammalian systems. It moves beyond standard protocols to address the specific kinetic isotope effects (KIE) and alternative desaturation pathways unique to this lipid species.

Part 1: The Biochemical Core[1]

1.1 The Molecule: 11,14-Eicosadienoic Acid (20:2n-6)

Eicosadienoic acid (EDA) is often mischaracterized as a minor intermediate. In reality, it represents a critical "shunt" product of Linoleic Acid (LA) metabolism, particularly when the primary

-

Structure: 20-carbon chain, two cis-double bonds at positions

and -

The Bis-Allylic Vulnerability: The carbon at position C13 is flanked by two double bonds. The C-H bonds here have a bond dissociation energy (BDE) of ~76 kcal/mol, making them the primary target for hydrogen atom abstraction by reactive oxygen species (ROS), initiating lipid peroxidation (LPO).

1.2 The Deuterium Advantage (The KIE)

Deuterated EDA (d-EDA) typically replaces the protium (

-

Primary Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy. This creates a KIE of ~6–10, effectively "masking" the lipid from non-enzymatic peroxidation without significantly altering its enzymatic recognition by elongases or desaturases (which typically act at distal sites like C5 or C8).

Part 2: Metabolic Pathways & Fate[1][2][3]

In mammalian cells, d-EDA is not static. It enters a "metabolic fork" determined by the cell's desaturase profile (FADS1/FADS2 expression).

2.1 The "Dead-End" vs. The "Rescue" Pathway

Unlike the standard Arachidonic Acid (AA) synthesis pathway (LA

-

Sciadonic Acid Shunt: FADS1 (

-desaturase) converts EDA (20:2n-6) into Sciadonic Acid (20:3n-6, -

The

Rescue: In FADS2-rich cells (e.g., hepatocytes), FADS2 can act promiscuously as a

Visualization of Metabolic Flux The following diagram illustrates the competitive processing of d-EDA.

Caption: Metabolic fate of d-EDA. Deuteration blocks the ROS-mediated pathway (red tee) while allowing enzymatic conversion to Sciadonic Acid (green) or DGLA (yellow).

Part 3: Experimental Protocol

Phase A: Preparation & Treatment

Objective: Deliver d-EDA to cells without inducing lipotoxicity.

-

Conjugation (The BSA Carrier Method):

-

Reagent: Fatty acid-free BSA (Bovine Serum Albumin).

-

Stock: Dissolve d-EDA in ethanol to 100 mM.

-

Complexing: Mix d-EDA stock with 10% BSA in PBS at a 4:1 molar ratio (FA:BSA). Incubate at 37°C for 30 mins with gentle shaking.

-

Final Concentration: Treat cells (e.g., HepG2, RAW 264.[1]7) with 25–50

M d-EDA-BSA. -

Control: Use non-deuterated EDA to establish the baseline oxidation rate.

-

-

Incubation:

-

Uptake Phase: 6–24 hours.

-

Challenge Phase (Optional): To test peroxidation resistance, introduce a ferroptosis inducer (e.g., RSL3 or Erastin) for 4 hours post-incubation.

-

Phase B: Lipid Extraction (Modified Folch)

Objective: Isolate total lipids while preventing artificial oxidation during processing.

-

Harvest cells in ice-cold PBS.

-

Add BHT (Butylated Hydroxytoluene) (0.01% w/v) to all solvents to stop ex vivo oxidation.

-

Add internal standard: d31-Palmitic acid (non-interfering saturated standard).

-

Extract with Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.

-

Induce phase separation with 0.2 volumes of 0.9% NaCl.

-

Centrifuge (2000 x g, 5 min). Collect the lower organic phase.[2][3]

-

Dry under a stream of Nitrogen (

). Do not use heat.

Phase C: Derivatization & GC-MS Analysis

Objective: Convert lipids to volatile derivatives for mass spectrometry.

-

Choice of Derivative:

-

FAMEs (Fatty Acid Methyl Esters): Standard for profiling. Good for measuring total concentration.

-

Picolinyl Esters: Required if you need to confirm the position of the deuterium label (fragmentation patterns reveal double bond and deuterium locations).

-

Protocol (FAMEs):

-

Resuspend dried lipids in 1 mL Boron Trifluoride (

) in Methanol (14%). -

Incubate at 60°C for 30 mins.

-

Extract FAMEs with Hexane.

-

GC-MS Parameters:

-

Column: DB-23 or HP-88 (High polarity for separating isomers like 20:2n-6 vs 20:3n-6).

-

Carrier Gas: Helium, 1 mL/min.

-

Ionization: Electron Impact (EI) at 70 eV.

-

SIM Mode (Selected Ion Monitoring):

-

EDA (Unlabeled): m/z 322 (Molecular Ion).

-

d-EDA (Deuterated at C13): m/z 324 (assuming d2).

-

Sciadonic Acid (Metabolite): m/z 320.

-

-

Part 4: Data Interpretation & Logic

4.1 Calculating Enrichment

To quantify the uptake and metabolic flux, calculate the Isotope Enrichment Factor (

4.2 Distinguishing Isomers (The Critical Check) A common error is confusing the elongation product of d-EDA (which would be d-Sciadonic acid) with endogenous AA.

-

Retention Time: On a DB-23 column, Sciadonic acid (5,11,14-20:3) elutes after DGLA (8,11,14-20:3) but before AA (5,8,11,14-20:4).

-

Mass Shift: If d-EDA is converted to Sciadonic acid, the mass increases by -2H (desaturation) but retains the +2D (label).

-

EDA (

): 308 (Free acid mass) -

d2-EDA (

): 310 -

d2-Sciadonic (

): 308 (Isobaric with unlabeled EDA! You must rely on retention time).

-

Analytical Workflow Diagram

Caption: Step-by-step workflow for analyzing deuterated EDA metabolism.

References

-

Shchepinov, M. S. (2020).[4] Polyunsaturated Fatty Acid Deuteration against Neurodegeneration.[4][5][6] Trends in Pharmacological Sciences. Link

-

Park, H. G., et al. (2016). An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3.[7] Journal of Lipid Research. Link

-

LIPID MAPS Consortium. (2007). Fatty Acid Mass Spectrometry Protocol. Lipid Maps. Link

-

Yang, W. S., et al. (2016).[8] Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis.[8] Proceedings of the National Academy of Sciences (PNAS). Link

-

Huang, Y. S., et al. (2011).[9] Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages.[10] Molecular and Cellular Biochemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scilit.com [scilit.com]

- 6. Deuterium-reinforced polyunsaturated fatty acids protect against muscle atrophy induced by type 1 diabetes in mice | bioRxiv [biorxiv.org]

- 7. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Targeted Quantification of (Z,Z)-5,11-Eicosadienoic Acid Using Deuterated Internal Standards

Introduction & Principle

(Z,Z)-5,11-Eicosadienoic acid (often referred to as Keteleeronic acid or 5,11-20:2) is a specific positional isomer of the more common 11,14-eicosadienoic acid. While 11,14-20:2 is an intermediate in the arachidonic acid cascade (n-6 pathway), 5,11-20:2 is typically associated with the metabolism of oleic acid via

Accurate quantification of 5,11-20:2 in biological matrices is challenged by two factors:

-

Isomeric Interference: It must be chromatographically resolved from 11,14-20:2; mass spectrometry alone cannot distinguish them as they share the same molecular weight (

307.3). -

Ionization Suppression: Lipids suffer from significant matrix effects in Electrospray Ionization (ESI).

The Solution: This protocol utilizes (Z,Z)-5,11-Eicosadienoic acid-d4 as a stable isotope-labeled internal standard (ISTD). The d4-analog co-elutes with the analyte, experiencing the exact same ionization suppression and extraction inefficiencies, thereby providing a self-correcting quantification mechanism (Isotope Dilution Mass Spectrometry - IDMS).

Materials & Pre-Analytical Precautions

Critical Reagents

-

Analyte Standard: (Z,Z)-5,11-Eicosadienoic Acid (Authentic standard).

-

Internal Standard: (Z,Z)-5,11-Eicosadienoic acid-d4 (99% deuterated).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Methyl tert-butyl ether (MTBE), Water.

-

Additives: Ammonium Acetate (mobile phase modifier), Acetic Acid.

Storage & Handling (The "Golden Rules")

Lipids are prone to auto-oxidation, particularly at the bis-allylic positions.

-

Glassware Only: Fatty acids adsorb to polypropylene. Use borosilicate glass vials with Teflon-lined caps.

-

Argon Purge: Always overlay stock solutions with Argon or Nitrogen gas before sealing.

-

BHT Addition: Add 0.01% (w/v) BHT to all extraction solvents to prevent oxidative degradation during processing.

Experimental Workflow

Preparation of Standards

Stock Solutions:

-

Dissolve 5,11-20:2-d4 in ethanol to create a 100 µg/mL Primary Stock . Store at -20°C.

-

Prepare a Working ISTD Solution at 1,000 ng/mL in Methanol (+0.01% BHT).

Calibration Curve: Prepare a serial dilution of the unlabeled analyte (e.g., 10 ng/mL to 5000 ng/mL) in Methanol. Spike every calibrator with a constant concentration of the Working ISTD (e.g., 100 ng/mL).

Sample Extraction (Modified Matyash Method)

The Matyash method (MTBE/MeOH) is preferred over Folch for fatty acids due to better phase separation and the lipid-rich layer being the upper phase, reducing contamination from the protein pellet.

Figure 1: Modified Matyash extraction workflow ensuring ISTD equilibration.

LC-MS/MS Method Parameters

Chromatography (LC): Separation of the 5,11 isomer from the 11,14 isomer is the critical quality attribute.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent high-resolution column.

-

Mobile Phase A: Acetonitrile/Water (60:[4]40) + 10 mM Ammonium Acetate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Acetate.

-

Note: Ammonium acetate aids ionization in negative mode.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 55°C (Higher temp improves peak shape for lipids).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial |

| 2.0 | 43 | Isocratic Hold (Isomer Separation) |

| 12.0 | 99 | Elution of Triglycerides/Complex Lipids |

| 14.0 | 99 | Wash |

| 14.1 | 40 | Re-equilibration |

Mass Spectrometry (MS/MS):

-

Source: Electrospray Ionization (ESI) – Negative Mode .

-

Scan Type: Multiple Reaction Monitoring (MRM).[5]

-

Optimization: Free fatty acids often lose the carboxyl group (

, 44 Da) or water (

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| 5,11-20:2 | 307.3 | 263.3 | 35 | 18 | Quant ([M-H]⁻ → [M-H-CO₂]⁻) |

| 5,11-20:2 | 307.3 | 307.3 | 35 | 5 | Qual (Pseudo-MRM) |

| 5,11-20:2-d4 | 311.3 | 267.3 | 35 | 18 | ISTD Quant |

Note: If sensitivity for the 263 fragment is low, use "Pseudo-MRM" (307.3 -> 307.3) with low collision energy, relying on retention time for specificity.

Data Analysis & Validation

Isomer Separation Logic

You must run a standard of 11,14-20:2 to confirm it does not co-elute with your 5,11-20:2 target.

Figure 2: Decision tree for chromatographic validation.

Calculation

Quantification is performed using the Area Ratio :

Calculate concentration using the linear regression equation derived from the calibration curve (

Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Lipid oxidation | Ensure BHT is in extraction solvents; work on ice. |

| Signal Drift | Source contamination | Divert flow to waste for the first 1 min and last 2 min of gradient. |

| Broad Peaks | Solvent mismatch | Reconstitute sample in starting mobile phase (40% B) or higher water content. |

| Isobaric Interference | 11,14-isomer co-elution | Flatten the gradient slope around the elution time; test a C30 column. |

References

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

-

Cayman Chemical. (Z,Z)-5,11-Eicosadienoic Acid Product Information.

-

Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids. Mass Spectrometry Reviews, 30(4), 579–599.

-

Li, M., et al. (2014). Targeted lipidomics for the analysis of fatty acids in biological samples. Methods in Molecular Biology, 1198, 119-128.

Sources

- 1. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]

- 2. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aquaculture.ugent.be [aquaculture.ugent.be]

- 4. lipidmaps.org [lipidmaps.org]

- 5. MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Workflow for the Identification and Quantification of Non-Methylene-Interrupted Fatty Acids

Abstract

Non-methylene-interrupted fatty acids (NMI-FAs) are a unique class of lipids characterized by double bonds separated by more than a single methylene group. These lipids play crucial roles in membrane structure, signaling, and are implicated in various physiological and pathological processes. However, their structural complexity and isomeric diversity present significant analytical challenges. This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow designed for the confident identification and accurate quantification of NMI-FAs from complex biological matrices. We provide in-depth protocols covering sample preparation, optimized chromatographic separation, and advanced mass spectrometry strategies, including collision-induced dissociation (CID) for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the analytical hurdles associated with NMI-FA lipidomics.

The Analytical Challenge of NMI-FAs

Standard polyunsaturated fatty acids (PUFAs) feature a regular pattern of double bonds separated by a single methylene group (-CH=CH-CH2-CH=CH-). In contrast, NMI-FAs possess at least one -(CH2)n- spacer between double bonds where n > 1. This seemingly subtle structural difference has profound analytical implications:

-

Isomeric Complexity: NMI-FAs exist as numerous structural and positional isomers, which are often difficult to distinguish from their methylene-interrupted counterparts using conventional methods.

-

Chromatographic Co-elution: The similar physicochemical properties of fatty acid isomers lead to significant co-elution in standard reversed-phase liquid chromatography (RPLC), complicating identification and quantification.

-

Ambiguous Fragmentation: Traditional collision-induced dissociation (CID) in mass spectrometry often yields uninformative fragments, making it difficult to pinpoint the exact locations of the double bonds.

Overcoming these challenges requires a multi-faceted approach that combines high-resolution chromatography with sophisticated mass spectrometry techniques.

Workflow Overview

The following diagram provides a high-level overview of the entire analytical workflow, from initial sample extraction to final data analysis and interpretation.

Caption: High-level workflow for NMI-FA analysis.

Part A: Sample Preparation and Lipid Extraction